Acuminatoside
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Overview
Description
The compound “Acuminatoside” is a complex organic molecule that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its intricate structure, is likely to exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and glycosylation reactions. The starting materials are usually simpler flavonoid structures, which are then elaborated through a series of chemical transformations.
Industrial Production Methods
Industrial production of such complex molecules is often challenging and may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. Alternatively, semi-synthetic methods, where a naturally occurring precursor is chemically modified, may be employed.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.
Scientific Research Applications
The compound is likely to have several scientific research applications, including:
Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigating its role in plant metabolism and its potential as a natural product with biological activity.
Medicine: Exploring its potential as a therapeutic agent due to its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl groups may participate in hydrogen bonding and redox reactions, while the chromenone moiety may interact with hydrophobic pockets in proteins. The specific pathways involved would depend on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A well-known flavonoid with antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Luteolin: Known for its anti-inflammatory and neuroprotective effects.
Uniqueness
The uniqueness of “Acuminatoside” lies in its complex structure, which may confer unique biological activities and chemical reactivity compared to simpler flavonoids.
Properties
CAS No. |
142735-71-5 |
---|---|
Molecular Formula |
C45H60O24 |
Molecular Weight |
984.9 g/mol |
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C45H60O24/c1-15(2)6-11-20-22(63-45-41(34(57)29(52)24(14-47)65-45)69-43-36(59)32(55)28(51)23(13-46)64-43)12-21(48)25-30(53)39(37(66-38(20)25)18-7-9-19(60-5)10-8-18)67-44-40(33(56)27(50)17(4)62-44)68-42-35(58)31(54)26(49)16(3)61-42/h6-10,12,16-17,23-24,26-29,31-36,40-52,54-59H,11,13-14H2,1-5H3 |
InChI Key |
NXXVKOAEAAJROE-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C7=CC=C(C=C7)OC)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C7=CC=C(C=C7)OC)C)O)O)O)O)O |
Synonyms |
acuminatoside anhydroicaritin-3-O-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-7-O-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranoside |
Origin of Product |
United States |
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